molecular formula C9H7BrN2 B1290191 6-Bromoisoquinolin-1-amine CAS No. 215453-26-2

6-Bromoisoquinolin-1-amine

Cat. No.: B1290191
CAS No.: 215453-26-2
M. Wt: 223.07 g/mol
InChI Key: PZNNAAGLKCNZKE-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-1-amine: is a chemical compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . It consists of an isoquinoline ring substituted with a bromine atom at the 6th position and an amine group at the 1st position. This compound is primarily used in research and development within the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From 6-Bromo-1-chloroisoquinoline:

  • From 6-Bromo-1-chloroisoquinoline with Acetamide:

      Reagents: Acetamide, potassium carbonate, ethyl acetate.

      Conditions: The reaction mixture is heated at 180°C for 5 hours.

      Procedure: 6-Bromo-1-chloroisoquinoline is reacted with acetamide and potassium carbonate in ethyl acetate. After cooling, the mixture is dissolved in ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated.

Industrial Production Methods:

Industrial production methods for 6-Bromoisoquinolin-1-amine are not well-documented in publicly available sources. Typically, such compounds are synthesized in specialized chemical manufacturing facilities following similar synthetic routes as described above, but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Various nucleophiles.

      Conditions: Typically carried out in polar solvents under reflux conditions.

      Products: Substituted isoquinolines depending on the nucleophile used.

  • Oxidation Reactions:

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Carried out in acidic or basic media.

      Products: Oxidized derivatives of isoquinoline.

  • Reduction Reactions:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Carried out in anhydrous solvents.

      Products: Reduced derivatives of isoquinoline.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines, thiols, or alcohols in polar solvents under reflux.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Various substituted isoquinolines.

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

Mechanism of Action

The exact mechanism of action of 6-Bromoisoquinolin-1-amine is not well-documented. as an isoquinoline derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its amine and bromine substituents. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

  • 6-Chloroisoquinolin-1-amine
  • 6-Fluoroisoquinolin-1-amine
  • 6-Iodoisoquinolin-1-amine

Comparison:

  • 6-Bromoisoquinolin-1-amine is unique due to the presence of a bromine atom, which can influence its reactivity and interactions compared to other halogenated isoquinolines.
  • 6-Chloroisoquinolin-1-amine has a chlorine atom, which is less reactive than bromine.
  • 6-Fluoroisoquinolin-1-amine has a fluorine atom, which is smaller and more electronegative than bromine.
  • 6-Iodoisoquinolin-1-amine has an iodine atom, which is larger and more reactive than bromine.

These differences in halogen substituents can significantly affect the chemical and biological properties of the compounds.

Properties

IUPAC Name

6-bromoisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNNAAGLKCNZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626864
Record name 6-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-26-2
Record name 6-Bromo-1-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215453-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-6-bromoisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 12 g of 1c and 27 g of ammonium acetate was heated at 150° C. for 14 hours. After cooling to room temperature aqueous 3N NaOH was added and the mixture was extracted with ethyl acetate. The ethyl acetate extract was washed with brine and aqueous 2N hydrochloric acid was added until pH2-3. The acid aqueous layer was separated, made basic (pH 10) with aqueous 2N NaOH and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, dried (MgSO4) and concentrated to give 6.4 g of 1d. 1H-NMR 200 MHz (CDCl3) δ: 5.1 (2H, br s), 6.96 (1H, dd, J=6 Hz and J=]Hz), 7.54-7.70 (2H, m), 7.88 (1H, d, J=2 Hz), 7.98 (1H, d, J=6 Hz).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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